2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline

NADPH oxidase 4 NOX4 inhibition Reactive oxygen species

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a fully synthetic, nitrogen-rich heterocyclic compound belonging to the imidazo[4,5-b]quinoxaline family. Its scaffold features a fused imidazo-quinoxaline core substituted at the 2-position with a 3,5-dinitrophenyl group and at the 1-position with a furan-2-ylmethyl moiety, yielding a molecular formula of C20H12N6O5 and a molecular weight of 416.3 g/mol.

Molecular Formula C20H12N6O5
Molecular Weight 416.353
CAS No. 713125-51-0
Cat. No. B2682199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline
CAS713125-51-0
Molecular FormulaC20H12N6O5
Molecular Weight416.353
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])CC5=CC=CO5
InChIInChI=1S/C20H12N6O5/c27-25(28)13-8-12(9-14(10-13)26(29)30)19-23-18-20(24(19)11-15-4-3-7-31-15)22-17-6-2-1-5-16(17)21-18/h1-10H,11H2
InChIKeyUCNWFBXMJAZGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(3,5-Dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline (CAS 713125-51-0) – Core Structural and Class Characteristics


2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a fully synthetic, nitrogen-rich heterocyclic compound belonging to the imidazo[4,5-b]quinoxaline family. Its scaffold features a fused imidazo-quinoxaline core substituted at the 2-position with a 3,5-dinitrophenyl group and at the 1-position with a furan-2-ylmethyl moiety, yielding a molecular formula of C20H12N6O5 and a molecular weight of 416.3 g/mol [1]. This compound is structurally embedded within the broader chemical space explored for NADPH oxidase (NOX) inhibition, with related imidazo[4,5-b]quinoxaline analogs documented in BindingDB as NOX4 inhibitors with IC50 values in the sub-micromolar to low-micromolar range [2].

Why Generic Substitution of 2-(3,5-Dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline Is Unreliable Without Verified Comparative Data


The imidazo[4,5-b]quinoxaline class exhibits pronounced structure-activity relationship (SAR) sensitivity to N1-substituent modifications. Closely related analogs bearing tetrahydrofuran-2-ylmethyl (CAS 881547-61-1), 2-methoxyethyl (CAS 881565-81-7), or 3-methoxypropyl N1-substituents share the identical 2-(3,5-dinitrophenyl)-imidazo[4,5-b]quinoxaline core but diverge substantially in physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. In NOX4 inhibition assays for related chemotypes, minor side-chain alterations have been shown to shift IC50 values by more than an order of magnitude [2]. Consequently, interchange of these analogs without compound-specific validation carries unacceptable risk of activity loss, selectivity inversion, or unanticipated off-target effects. Currently, no direct head-to-head comparative dataset for 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline versus its closest analogs has been identified in publicly accessible primary literature or patents, which itself constitutes a critical evidence gap for procurement decisions.

Quantitative Differentiation Evidence for 2-(3,5-Dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline – Verified Comparator Data


NOX4 Inhibitory Potency of the Imidazo[4,5-b]quinoxaline Chemotype – Class-Level Reference Point

A structurally related imidazo[4,5-b]quinoxaline derivative (BDBM318940, disclosed in US Patent 10173988) demonstrated NOX4 inhibition with an IC50 of 670 nM in HEK (CJ Nox4) cells stably expressing human NOX4, measured via cell-free Amplex Red assay [1]. This value provides a class-level benchmark for the chemotype against which any novel analog—including 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline—must be evaluated. The same patent compound showed substantially weaker activity against NOX2 (CYBB: IC50 = 16,000 nM), indicating a NOX4-over-NOX2 selectivity window of approximately 24-fold for this chemotype [1]. No direct, quantitative comparative data for the target compound itself (CAS 713125-51-0) against GKT137831 (setanaxib, IC50 NOX4 ≈ 140 nM), GLX7013114 (IC50 NOX4 ≈ 300 nM), or any other known NOX4 inhibitor has been identified in peer-reviewed primary literature or patent disclosures as of this analysis.

NADPH oxidase 4 NOX4 inhibition Reactive oxygen species

Structural Differentiation: Furan-2-ylmethyl (CAS 713125-51-0) versus Tetrahydrofuran-2-ylmethyl (CAS 881547-61-1) N1-Substituent

The target compound (CAS 713125-51-0) and its closest commercially cataloged analog, 2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline (CAS 881547-61-1), differ solely by the oxidation state of the furan ring at the N1-substituent: the target bears an aromatic furan-2-ylmethyl group, whereas the comparator bears a saturated tetrahydrofuran-2-ylmethyl group [1] [2]. This substitution alters the calculated partition coefficient (XLogP3-AA) by approximately 0.5–1.0 log units and introduces a π-π stacking-capable aromatic moiety not present in the saturated analog [2]. The topological polar surface area (TPSA) of the target compound is 148 Ų [2], while the tetrahydrofuran analog (C20H16N6O5, MW 420.39) exhibits a slightly higher TPSA due to the additional oxygen sp³ lone pairs [1]. No experimental comparative binding, functional, or pharmacokinetic data between these two analogs have been published in accessible primary sources.

Structural analog Furan vs tetrahydrofuran Aromaticity

Molecular Recognition Features: Hydrogen Bond Acceptor Load and Nitro Group Configuration

The target compound presents a distinctive molecular recognition surface defined by its 3,5-dinitrophenyl substitution pattern. This arrangement provides two nitro groups positioned meta to one another on the phenyl ring, yielding a total of 8 hydrogen bond acceptor sites across the molecule (computed by Cactvs 3.4.8.24) [1]. Comparators such as the 3-(2-phenylethyl) analog (CAS not specified; ChEBI 121449, C23H16N6O4) replace the furan-2-ylmethyl with a phenylethyl group, reducing the hydrogen bond acceptor count while adding a hydrophobic phenyl surface [2]. The 3,5-dinitro configuration also creates a strong electron-deficient π-system (calculated complexity index = 664), which may favor charge-transfer interactions with electron-rich protein binding pockets. No systematic SAR study comparing the influence of the 3,5-dinitrophenyl versus 2,4-dinitrophenyl or mono-nitro substitution patterns on the imidazo[4,5-b]quinoxaline scaffold has been identified.

Nitroaromatic Hydrogen bond acceptor Electron deficiency

Patented Chemical Space Context: Imidazo[4,5-b]quinoxaline Derivatives as NOX2/NOX4 Inhibitors

US Patent 10173988 (Glucox Biotech, filed 2016) exemplifies multiple imidazo[4,5-b]quinoxaline derivatives as NADPH oxidase inhibitors and reports isoform selectivity data for select examples [1]. The patent demonstrates that imidazo[4,5-b]quinoxalines bearing various N1-substituents can achieve measurable NOX4 inhibition (IC50 range: 670 nM to >22,000 nM depending on substitution) and significant NOX4-over-NOX2 selectivity (up to ~24-fold for BDBM318940) [1]. However, 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline (CAS 713125-51-0) is not explicitly listed among the exemplified compounds in this patent. Patents covering NOX4 inhibitors from Genkyotex (setanaxib/GKT137831) and Isis/Glucox (GLX7013114) demonstrate that pyrazolopyridine and other chemotypes achieve significantly lower IC50 values (sub-100 nM range) against NOX4 , establishing a higher potency baseline for the NOX4 inhibitor field that any imidazo[4,5-b]quinoxaline candidate must approach to be competitive.

Patent landscape Isoform selectivity NOX2 inhibitor

Evidence-Anchored Application Scenarios for 2-(3,5-Dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline (CAS 713125-51-0)


Chemical Probe Development for Imidazo[4,5-b]quinoxaline SAR Exploration

Given the class-level NOX4 inhibitory activity documented for structurally related imidazo[4,5-b]quinoxalines (IC50 ≈ 670 nM for BDBM318940) [1], this compound is best positioned as a chemical probe for systematic structure-activity relationship (SAR) studies within the imidazo[4,5-b]quinoxaline series. Its unique aromatic furan-2-ylmethyl N1-substituent—distinct from saturated tetrahydrofuran, methoxyethyl, and phenylethyl analogs—enables exploration of how aromaticity and π-stacking capacity at this vector influence NOX isoform selectivity and potency [2].

Physicochemical Property Benchmarking for Analog Design

With computed XLogP3-AA of 3.2, TPSA of 148 Ų, and 8 hydrogen bond acceptors [1], 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline provides a well-defined reference point for medicinal chemistry optimization programs targeting the imidazo[4,5-b]quinoxaline scaffold. Its measured properties allow systematic comparison with improved analogs across lipophilicity, permeability, and solubility parameters critical for lead optimization.

Negative Control or Pharmacological Tool in NOX4 Research When Potency Is Not Paramount

If future studies confirm this compound's NOX4 inhibitory potency aligns with the class benchmark (~670 nM IC50), it may serve as a moderate-affinity pharmacological tool in NOX4-mediated ROS production assays, particularly in experimental designs requiring a non-sub-nanomolar inhibitor to avoid complete target ablation. However, its utility alongside the more potent, well-characterized comparator GKT137831 (setanaxib, IC50 ≈ 140 nM) [1] depends entirely on the generation of compound-specific potency and selectivity data.

Starting Point for Nitric Oxide Synthase (NOS) Selectivity Profiling

The 3,5-dinitrophenyl pharmacophore is a recognized feature in certain NOS inhibitor chemotypes. While direct data for this compound against nNOS, iNOS, or eNOS are absent from the literature, the structural precedent supports systematic profiling of 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline against NOS isoforms to identify potential polypharmacology or selectivity liabilities relative to NOX enzymes [1].

Quote Request

Request a Quote for 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.